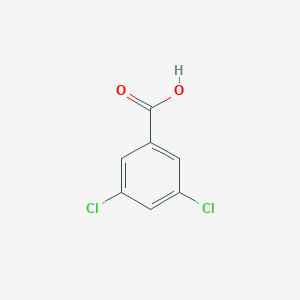

3,5-Dichlorobenzoic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKCZFDUOYMOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024981 | |

| Record name | 3,5-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-36-5 | |

| Record name | 3,5-Dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BAA7R70GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Dichlorobenzoic Acid (CAS 51-36-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a thorough overview of 3,5-Dichlorobenzoic acid (CAS 51-36-5), a halogenated aromatic carboxylic acid with significant applications in the pharmaceutical and agrochemical industries. This document consolidates key information on its chemical and physical properties, detailed synthesis and analytical methodologies, and its biological significance, particularly as a metabolite and an enzyme inhibitor. The content is structured to serve as a practical resource for professionals engaged in research and development.

Chemical and Physical Properties

This compound is a white to beige crystalline powder.[1][2] Its chemical structure, characterized by a benzoic acid core with two chlorine atoms at the meta-positions, imparts specific reactivity and physical characteristics.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51-36-5 | [1][4] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1][4] |

| Molecular Weight | 191.01 g/mol | [1][4] |

| Appearance | White to beige powder/crystal | [1][5] |

| Melting Point | 184-187 °C | [1] |

| Boiling Point | 273.68 °C (estimated) | [1] |

| Water Solubility | 147.1 mg/L | [1] |

| pKa | 3.46 ± 0.10 (Predicted) | [1] |

| logP (Octanol/Water Partition Coefficient) | 2.692 (Calculated) | [6] |

| Density | 1.572 g/cm³ | [2] |

Table 2: Calculated Thermochemical Data

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -188.39 | kJ/mol | Joback Calculated |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -270.51 | kJ/mol | Joback Calculated |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 21.23 | kJ/mol | Joback Calculated |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 66.97 | kJ/mol | Joback Calculated |

Synthesis Protocols

Several synthetic routes for this compound have been established, with common methods involving the chlorination of benzonitrile (B105546) followed by hydrolysis, or the diazotization of 3,5-dichloroanthranilic acid.

Synthesis from Benzonitrile via Chlorination and Hydrolysis

This two-step method is a common industrial approach.[1]

Step 1: Chlorination of Benzonitrile

-

Reaction Setup: In a suitable reaction vessel, charge 100.0g of benzonitrile (99% purity). Add a solvent system consisting of 300g of chloroform (B151607) and 100g of ethanol (B145695).[1]

-

Chlorination: Slowly add 1209.4g of sodium hypochlorite (B82951) solution (13% content) while maintaining the system pH between 3.0 and 4.0 with 37% hydrochloric acid.[1]

-

Reaction Conditions: Maintain the reaction temperature at 55-60°C until the content of 3,5-dichlorobenzonitrile (B1202942) reaches 99.5% as monitored by a suitable analytical method (e.g., GC).[1]

Step 2: Hydrolysis of 3,5-Dichlorobenzonitrile

-

Basification: To the reaction mixture from Step 1, add a 30% sodium hydroxide (B78521) solution at ambient pressure to maintain the pH between 12 and 13.[1]

-

Heating: Heat the mixture to 80-90°C and maintain for 2.5 hours.[1]

-

Acidification: After the reaction, acidify the system to a pH of 1.0 with 37% hydrochloric acid.[1]

-

Precipitation and Isolation: Maintain the reaction at 50-60°C for 1.0 hour to ensure complete precipitation. Filter the resulting solid and dry at 90-110°C to obtain this compound.[1]

Synthesis from 3,5-Dichloroanthranilic Acid via Diazotization

This method utilizes a diazotization reaction followed by the elimination of nitrogen.[1][7]

-

Diazonium Salt Formation: Prepare a diazonium salt solution from 412 parts of 3,5-dichloroanthranilic acid according to standard diazotization procedures.[1][7]

-

Reaction with Ethanol: Slowly add 200 parts of ethanol to the heated (70°C) diazonium salt solution. The elimination of nitrogen occurs with heat evolution.[1][7]

-

Completion and Isolation: Stir the mixture for an additional 15 minutes. Isolate the product to yield this compound.[1][7]

Analytical Methodologies

Accurate quantification of this compound is crucial in various applications, from quality control in synthesis to residue analysis in environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a validated method for dichlorobenzoic acid isomers.[8]

-

Chromatographic Conditions:

-

Column: Cosmosil MS-II RP18, 250 x 4.6 mm, 5 µm particles.[8]

-

Mobile Phase A: 0.01M ammonium (B1175870) acetate (B1210297) buffer (pH 2.5) and methanol (B129727) (50:50 v/v).[8]

-

Mobile Phase B: Methanol and water (80:20 v/v).[8]

-

Gradient Elution:

Time (min) % Mobile Phase B 0 5 10 15 15 25 20 25 30 35 35 45 45 35 50 5 | 55 | 5 |

-

Flow Rate: 1.2 mL/min.[8]

-

Detection Wavelength: 210 nm.[8]

-

Injection Volume: 10 µL.[8]

-

Column Temperature: 20°C.[8]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing this compound in methanol to achieve a known concentration.

-

Filter the solution through a 0.45 µm nylon filter before injection.[8]

-

Extraction from Soil for Residue Analysis

This protocol provides a general methodology for the extraction of this compound from soil samples, which is relevant for environmental fate studies of its parent compounds like propyzamide (B133065).[9]

-

Sample Preparation: Weigh 10 g of the soil sample.[9]

-

Extraction: Add 20 mL of an acetonitrile:water (80:20, v/v) solution with 0.1% formic acid.[9]

-

Mixing: Vortex the sample for 1 minute.[9]

-

Sonication: Sonicate the sample in an ultrasonic bath for 15 minutes.[9]

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.[9]

-

Supernatant Collection: Decant the supernatant into a clean flask.[9]

-

Repeat Extraction: Repeat the extraction process (steps 2-6) with another 20 mL of the extraction solvent.[9]

-

Concentration: Combine the supernatants and concentrate to approximately 2 mL using a rotary evaporator at 40 °C.[9]

-

Solid-Phase Extraction (SPE) Cleanup:

-

Analysis: The eluate is now ready for analysis by a suitable chromatographic method (e.g., HPLC-UV or LC-MS/MS).[9]

Biological Activity and Significance

This compound exhibits notable biological activities, primarily as a herbicide and as a key metabolite of certain agrochemicals. It also serves as a precursor in the synthesis of compounds with potential therapeutic applications.

Herbicidal Activity: Inhibition of Protoporphyrinogen (B1215707) Oxidase (PPO)

The primary herbicidal mechanism of action of this compound is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[10]

-

Mechanism: PPO is a crucial enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals.[10][11] By inhibiting PPO, this compound disrupts chlorophyll production. This leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX.[10] When exposed to light, protoporphyrin IX generates reactive oxygen species, causing rapid cell membrane disruption and ultimately leading to plant death.[10]

Role as a Metabolite: The Case of Propyzamide

This compound is a known environmental transformation product of the herbicide propyzamide.[4][9] The metabolism of propyzamide in soil and plants leads to the formation of several breakdown products, including this compound, through the cleavage of the amide bond.[9] This metabolic pathway is crucial for assessing the environmental fate and potential toxicological profile of the parent herbicide.

Pharmaceutical Applications

This compound serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] It is a key starting material for drugs such as Alkylresorcinol, which exhibits antimicrobial activity.[3] Furthermore, derivatives of this compound have been investigated for their potential neuroprotective effects, particularly in the context of Alzheimer's disease research.[12]

Safety and Handling

This compound is classified as an irritant to the skin, eyes, and respiratory system.[4] It may be harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Source:[4]

Conclusion

This compound is a chemical intermediate of significant industrial and research importance. Its well-defined chemical properties and versatile reactivity make it a valuable building block in the synthesis of a wide range of products, from life-saving pharmaceuticals to effective agrochemicals. A thorough understanding of its synthesis, analytical methods, and biological activities, as detailed in this guide, is essential for its safe and effective application in scientific and industrial settings.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound (CAS 51-36-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 11. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 12. This compound | 51-36-5 [chemicalbook.com]

An In-depth Technical Guide to 3,5-Dichlorobenzoic Acid: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key experimental methodologies related to 3,5-Dichlorobenzoic acid. This information is intended to support research, development, and quality control activities involving this important chemical intermediate.

Core Molecular and Physicochemical Data

This compound, a halogenated aromatic carboxylic acid, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₄Cl₂O₂ |

| Molecular Weight | 191.01 g/mol [1][2] |

| CAS Number | 51-36-5 |

| Melting Point | 184-187 °C[1] |

| Boiling Point | 309.1 ± 22.0 °C at 760 mmHg |

| Density | 1.5 ± 0.1 g/cm³ |

| pKa | 3.46 ± 0.10 (Predicted)[3] |

| Water Solubility | 147.1 mg/L[3] |

| LogP (Octanol/Water Partition Coefficient) | 3.92 |

| Appearance | White to off-white crystalline solid or powder[3][4] |

Molecular Structure

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a carboxylic acid group at position 1 and two chlorine atoms at positions 3 and 5.

Chemical Structure of this compound ```dot digraph "3_5_Dichlorobenzoic_acid_structure" { graph [layout=neato, overlap=false, splines=true, size="4,4!", ratio=fill]; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=12, color="#202124"];

// Benzene ring n1 [label="C", pos="0,1!"]; n2 [label="C", pos="-0.87,0.5!"]; n3 [label="C", pos="-0.87,-0.5!"]; n4 [label="C", pos="0,-1!"]; n5 [label="C", pos="0.87,-0.5!"]; n6 [label="C", pos="0.87,0.5!"];

// Double bonds n1 -> n2 [style=double]; n3 -> n4 [style=double]; n5 -> n6 [style=double];

// Single bonds in ring n2 -> n3; n4 -> n5; n6 -> n1;

// Substituents c_cooh [label="C", pos="0,2!"]; o1_cooh [label="O", pos="-0.5,2.5!"]; o2_cooh [label="OH", pos="0.5,2.5!"]; cl1 [label="Cl", pos="-1.74,-1!"]; cl2 [label="Cl", pos="1.74,-1!"];

n1 -> c_cooh; c_cooh -> o1_cooh [style=double]; c_cooh -> o2_cooh; n3 -> cl1; n5 -> cl2; }

Caption: Workflow for the synthesis and purification of this compound.

References

Synthesis of 3,5-Dichlorobenzoic Acid from Benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient method for the synthesis of 3,5-dichlorobenzoic acid, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals, starting from the readily available raw material, benzonitrile (B105546). The described process avoids the use of hazardous reagents like chlorine gas, enhancing process safety.[1][2]

The synthesis is a two-step process commencing with the direct chlorination of benzonitrile to yield 3,5-dichlorobenzonitrile (B1202942), which is then hydrolyzed to the final product, this compound.[1][2] This guide provides detailed experimental protocols derived from established methodologies, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthesis workflow.

Core Synthesis Pathway

The primary synthesis route involves two key transformations:

-

Chlorination of Benzonitrile: Benzonitrile is subjected to chlorination in an acidic environment using a mild chlorinating agent such as sodium hypochlorite (B82951). This step selectively introduces two chlorine atoms onto the benzene (B151609) ring at the 3 and 5 positions.[1][2]

-

Hydrolysis of 3,5-Dichlorobenzonitrile: The resulting 3,5-dichlorobenzonitrile is then hydrolyzed under either acidic or basic conditions to convert the nitrile group into a carboxylic acid, yielding this compound.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from various experimental embodiments of this synthesis.

Table 1: Chlorination of Benzonitrile to 3,5-Dichlorobenzonitrile

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Starting Material | Benzonitrile (99%) | Benzonitrile (99%) | Benzonitrile (99%) |

| Chlorinating Agent | Sodium Hypochlorite (13%) | Sodium Hypochlorite (13%) | Sodium Hypochlorite (13%) |

| Solvent System | Chloroform, Ethanol | Chloroform, Ethanol | Chloroform, Ethanol |

| Acidic Environment | Hydrochloric Acid (37%) | Sulfuric Acid (98%) | Hydrochloric Acid (25%) |

| System pH | 3.0 - 4.0 | 5.0 - 6.0 | 0 - 1.0 |

| Reaction Temperature | 55 - 60 °C | 60 - 70 °C | 55 - 70 °C |

| Purity of Intermediate | 99.5% | 99.4% | 99.5% |

Data sourced from patent CN103224451A.[1]

Table 2: Hydrolysis of 3,5-Dichlorobenzonitrile to this compound

| Parameter | Embodiment 1 (Alkaline) | Embodiment 2 (Alkaline) | Embodiment 3 (Alkaline) | Embodiment 4 (Acidic) |

| Starting Material | 3,5-Dichlorobenzonitrile | 3,5-Dichlorobenzonitrile | 3,5-Dichlorobenzonitrile | 3,5-Dichlorobenzonitrile |

| Hydrolysis Condition | Alkaline Hydrolysis | Alkaline Hydrolysis | Alkaline Hydrolysis | Acidic Hydrolysis |

| Reagent | 30% Sodium Hydroxide (B78521) | 20% Sodium Hydroxide | 10% Sodium Hydroxide | 37% Hydrochloric Acid |

| System pH (Hydrolysis) | 12 - 13 | 11 - 12 | 13 - 14 | 2.0 - 4.0 |

| Reaction Temperature | 80 - 90 °C | 80 - 90 °C | 80 - 90 °C | 80 - 90 °C |

| Reaction Time | 2.5 h | 3.0 h | 2.7 h | 2.7 h |

| Acidification Reagent | 37% Hydrochloric Acid | 37% Hydrochloric Acid | 37% Hydrochloric Acid | - |

| Final pH | 1.0 | 0 | 1.5 | - |

| Final Product Purity | 99.0% | 99.0% | 99.0% | 99.0% |

| Final Yield | 182.5 g (from 100g Benzonitrile) | 182.5 g (from 100g Benzonitrile) | 182.3 g (from 100g Benzonitrile) | 182.3 g (from 100g Benzonitrile) |

Data sourced from patent CN103224451A.[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from benzonitrile.

Protocol 1: Alkaline Hydrolysis Route

Step 1: Chlorination of Benzonitrile

-

To a reaction vessel, add 100.0 g of benzonitrile (99% purity), 300 g of chloroform, and 100 g of ethanol.

-

With stirring, slowly add 1209.4 g of sodium hypochlorite solution (13%).

-

Maintain the system pH between 3.0 and 4.0 by the addition of 37% hydrochloric acid.

-

Heat the reaction mixture to 55-60 °C and maintain this temperature until the content of 3,5-dichlorobenzonitrile reaches 99.5% as determined by a suitable analytical method (e.g., GC-MS).

Step 2: Alkaline Hydrolysis and Acidification

-

To the reaction mixture containing 3,5-dichlorobenzonitrile, add 30% sodium hydroxide solution under normal pressure to maintain the pH of the system between 12 and 13.

-

Heat the mixture to 80-90 °C and hold for 2.5 hours.

-

After the hydrolysis is complete, cool the reaction mixture and acidify with 37% hydrochloric acid to a pH of 1.0.

-

Maintain the temperature at 50-60 °C for 1.0 hour.

-

Filter the resulting precipitate, wash with water, and dry in an oven at 90-110 °C to obtain this compound.

Protocol 2: Acidic Hydrolysis Route

Step 1: Chlorination of Benzonitrile

-

To a reaction vessel, add 100.0 g of benzonitrile (99% purity), 75 g of chloroform, and 25 g of ethanol.

-

Slowly add 1209.4 g of sodium hypochlorite solution (13%).

-

Adjust and maintain the system pH between 0 and 1.0 using 25% hydrochloric acid.

-

Heat the reaction mixture to 55-70 °C and maintain this temperature until the 3,5-dichlorobenzonitrile content is 99.5%.

Step 2: Acidic Hydrolysis

-

To the reaction mixture, add 37% hydrochloric acid under normal pressure to keep the pH of the reaction system between 2.0 and 4.0.

-

Heat the mixture to 80-90 °C and maintain for 2.7 hours.

-

After the reaction is complete, filter the mixture, and dry the solid product in an oven at 90-110 °C to yield this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound from benzonitrile.

References

Spectroscopic Analysis of 3,5-Dichlorobenzoic Acid: A Technical Guide

This document provides a comprehensive overview of the spectroscopic data for 3,5-Dichlorobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual workflow to support research and development applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 7.85 | Doublet | 2.0 | H-2, H-6 | DMSO-d6 |

| 7.90 | Triplet | 2.0 | H-4 | DMSO-d6 |

| Reference:[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 165.4 | C=O | DMSO |

| 135.0 | C-Cl | DMSO |

| 134.8 | C-COOH | DMSO |

| 132.7 | C-H (Aromatic) | DMSO |

| 128.3 | C-H (Aromatic) | DMSO |

| Reference:[1] |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3084 | C-H stretch (aromatic) |

| 2663, 2553 | O-H stretch (carboxylic acid) |

| 1695 | C=O stretch (carbonyl) |

| 1570 | C=C stretch (aromatic) |

| 868, 750 | C-H bend (aromatic) |

| 675 | C-Cl stretch |

| Reference:[1] |

Table 4: Mass Spectrometry (EI-MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 190 | 99.99 | [M]⁺ (Molecular Ion) |

| 192 | 65.07 | [M+2]⁺ (Isotope Peak) |

| 173 | 69.47 | [M-OH]⁺ |

| 145 | 37.30 | [M-COOH]⁺ |

| 75 | 20.8 | [C₄H₃O]⁺ |

| 74 | 19.5 | [C₄H₂O]⁺ |

| Reference:[2][3] |

Experimental Protocols

The spectroscopic data presented were acquired using standard analytical techniques. The general methodologies are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1][4]

-

Sample Preparation : Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1][5] The solution was filtered into a clean NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5][6]

-

Data Acquisition : Standard pulse sequences were used to acquire the 1D spectra. The data was processed with Fourier transformation and baseline correction.

2. Infrared (IR) Spectroscopy IR spectra were obtained using an FT-IR spectrometer.

-

Sample Preparation (Thin Solid Film) : A small amount of solid this compound (approx. 50 mg) was dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride.[7] One drop of this solution was applied to a polished sodium chloride (NaCl) plate.[7] The solvent was allowed to evaporate, leaving a thin solid film of the compound on the plate.[7]

-

Data Acquisition : The salt plate was placed in the sample holder of the spectrometer, and the spectrum was recorded. The data is presented in terms of wavenumber (cm⁻¹).

3. Mass Spectrometry (MS) Electron Ionization Mass Spectrometry (EI-MS) was performed to determine the mass-to-charge ratio of the molecule and its fragments.

-

Sample Preparation : The sample was dissolved in a suitable organic solvent to a concentration of approximately 1 mg/mL and then further diluted.[8] Any precipitate was filtered to prevent blockages.[8]

-

Ionization : The sample was introduced into the mass spectrometer, where it was vaporized in a vacuum.[9] The gaseous molecules were then bombarded with a high-energy electron beam (typically at 70 eV) to induce ionization, forming a molecular ion and various fragments.[1][9]

-

Analysis : The resulting ions were accelerated and separated by a magnetic field based on their mass-to-charge (m/z) ratio.[9] The relative abundance of each ion was recorded to generate the mass spectrum.

Visualization

To further elucidate the experimental workflow, the following diagram is provided.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound(51-36-5) MS spectrum [chemicalbook.com]

- 3. This compound | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. web.mit.edu [web.mit.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Solubility Profile of 3,5-Dichlorobenzoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid with significant applications in organic synthesis, including the manufacturing of pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a summary of the available solubility data for this compound, outlines a detailed experimental protocol for its determination, and presents a workflow for this procedure.

While this compound's solubility in aqueous solutions is limited, it demonstrates enhanced solubility in organic solvents.[1] However, publicly accessible, quantitative solubility data in a range of organic solvents is sparse. This guide presents the available data and provides a robust methodology for researchers to determine solubility in solvents relevant to their specific applications.

Data Presentation: Solubility of this compound

The quantitative and qualitative solubility data for this compound compiled from available literature is summarized in the table below. It is important to note the general trend that solubility of organic compounds like this compound tends to increase with temperature.[2]

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | Not Specified | 147.1 mg/L | Quantitative |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Quantitative (for stock solution) |

| Ethanol | Not Specified | Soluble | Qualitative |

| Acetone | Not Specified | Soluble | Qualitative |

| Dichloromethane | Not Specified | Soluble | Qualitative |

Note: The high solubility reported in DMSO is likely for the preparation of concentrated stock solutions for in vitro assays and may not represent the saturation solubility.[1]

Experimental Protocols: Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method .[1] This procedure involves creating a saturated solution of the compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Calibrated volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric glassware

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure that the solution is saturated.[1]

-

Place the sealed flask in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is achieved. The system should be continuously agitated during this time.[1]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the solution to stand undisturbed for a short time to permit the excess solid to settle.[1]

-

Carefully withdraw a known volume of the supernatant using a syringe that has been pre-heated or pre-cooled to the equilibration temperature to prevent precipitation of the solute.

-

Immediately filter the collected sample through a syringe filter compatible with the solvent into a pre-weighed volumetric flask. This step is critical for removing any undissolved microcrystals.[2]

-

-

Quantification:

-

Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent to ensure accurate quantification.[2]

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted sample and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is well-suited for the analysis of this compound.

-

Column: A C18 column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and acidified water (e.g., with 0.1% formic acid) is common. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.

-

Detection: A UV detector is used for detection. The optimal wavelength should be determined by analyzing the UV spectrum of this compound.

UV-Vis Spectrophotometry: This method can also be used for quantification. A wavelength of maximum absorbance for this compound in the specific solvent should be determined and used for measurement against a standard calibration curve.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound using the isothermal shake-flask method.

References

3,5-Dichlorobenzoic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions, handling procedures, and toxicological profile of 3,5-Dichlorobenzoic acid. The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely and effectively.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2][3][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₄Cl₂O₂ | [3][5][6] |

| Molecular Weight | 191.01 g/mol | [2][3][5][6] |

| Melting Point | 184-187 °C | [2][5] |

| Boiling Point | 309.1 ± 22.0 °C at 760 mmHg | [5] |

| Flash Point | 140.7 ± 22.3 °C | [5] |

| Water Solubility | Sparingly soluble | |

| pKa | 3.46 ± 0.10 (Predicted) | [3] |

| Appearance | White to beige powder/crystals | [2][3][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[2] It is an irritant to the skin, eyes, and respiratory system.[2][4]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification for this compound:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: ECHA C&L Inventory[7]

NFPA 704 Rating

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards associated with a chemical.

| Category | Rating | Description |

| Health | 2 | Can cause temporary incapacitation or residual injury. |

| Flammability | 1 | Must be preheated before ignition can occur. |

| Instability | 0 | Normally stable, even under fire conditions. |

| Special Hazards | - | No special hazards. |

Source: Cole-Parmer MSDS (estimated)[2]

Experimental Protocols for Hazard Assessment

The hazard classifications of this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD Test Guideline 420, 423, or 425

Methodology:

-

Test Species: Typically, rats are the preferred rodent species.[9]

-

Procedure: A single dose of the substance is administered by oral gavage to a group of fasted animals.[10] The test is conducted in a stepwise manner, using a minimum number of animals.[11] The starting dose is selected based on available information to avoid lethal doses where possible.[10][12]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for at least 14 days.[12] Observations are made frequently on the day of dosing and daily thereafter.[12]

-

Endpoint: The study allows for the determination of the LD50 (the statistically derived single dose that can be expected to cause death in 50% of the animals) or classification into a specific toxicity category based on the observed mortality.[9]

Skin Irritation - OECD Test Guideline 404 or 439 (In Vitro)

This compound is classified as a skin irritant.[7] This determination is typically made using methods outlined in OECD Test Guideline 404 (in vivo) or, increasingly, through in vitro methods like OECD TG 439.[13][14]

Methodology (In Vitro - OECD TG 439):

-

Test System: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[13][15][16]

-

Procedure: The test chemical is applied topically to the surface of the RhE tissue.[15][16] After a specific exposure period, the chemical is removed, and the tissue is incubated.[16]

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is then quantified.[16]

-

Classification: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[16]

Eye Irritation - OECD Test Guideline 405

The serious eye irritation potential of this compound is determined following protocols such as OECD Test Guideline 405.[17]

Methodology:

-

Test Species: The albino rabbit is the recommended animal model for this test.[17]

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[17][18][19] The other eye serves as an untreated control.[17][18]

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to assess ocular reactions such as redness, swelling, and corneal opacity.[19]

-

Classification: The severity, persistence, and reversibility of the ocular lesions are evaluated to classify the substance's irritation potential.[19]

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize the risk of exposure.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[2]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate protective gloves and a lab coat or other protective clothing to prevent skin contact.[2]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used in accordance with OSHA's respiratory protection program (29 CFR 1910.134).[2]

Storage

-

Store in a tightly closed container.[2]

-

Keep in a cool, dry, and well-ventilated area.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures

In the event of exposure, immediate action is crucial.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release and Firefighting

Accidental Release Measures

-

Spills/Leaks: Vacuum or sweep up the material and place it into a suitable disposal container.[2]

-

Avoid generating dust.[2]

-

Ensure adequate ventilation.[2]

-

Wear appropriate personal protective equipment as outlined in Section 4.2.

Firefighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[2]

-

Hazards from Combustion: During a fire, irritating and highly toxic gases, such as hydrogen chloride and carbon monoxide, may be generated.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Stability and Reactivity

-

Chemical Stability: this compound is stable at room temperature in closed containers under normal storage and handling conditions.[2]

-

Conditions to Avoid: Avoid dust generation and excess heat.[2]

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Hazardous decomposition products include hydrogen chloride, carbon monoxide, and carbon dioxide.[2]

Toxicological Information

The primary toxicological concerns with this compound are its irritant effects on the skin, eyes, and respiratory system.[2]

| Route of Exposure | Effect |

| Inhalation | Causes respiratory tract irritation. |

| Skin | Causes skin irritation. |

| Eyes | Causes serious eye irritation. |

| Ingestion | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. |

Source: Cole-Parmer MSDS[2]

Acute Toxicity:

-

LD50 (Subcutaneous, Mouse): 250 mg/kg[5]

Carcinogenicity:

-

This substance is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[2]

Disposal Considerations

Dispose of waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed disposal company.

This guide is intended to provide a thorough overview of the safety and handling of this compound. It is imperative that all personnel handling this chemical are familiar with its hazards and follow all recommended safety procedures. Always refer to the most current Safety Data Sheet (SDS) for this product before use.

References

- 1. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound CAS#: 51-36-5 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | CAS#:51-36-5 | Chemsrc [chemsrc.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 13. siesascs.edu.in [siesascs.edu.in]

- 14. mbresearch.com [mbresearch.com]

- 15. ceuaics.ufba.br [ceuaics.ufba.br]

- 16. x-cellr8.com [x-cellr8.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. oecd.org [oecd.org]

Thermo-chemical properties of 3,5-Dichlorobenzoic acid

An In-depth Technical Guide on the Thermo-chemical Properties of 3,5-Dichlorobenzoic Acid

Introduction

This compound (CAS No: 51-36-5), with the chemical formula C₇H₄Cl₂O₂, is a halogenated derivative of benzoic acid.[1][2] It presents as a white to light beige crystalline powder.[3][4] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][6] Its utility in various industrial applications stems from its specific chemical and physical properties. Notably, it is used as a herbicide, where its mechanism involves the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase, which is critical for chlorophyll (B73375) synthesis in plants.[5] Understanding its thermo-chemical properties is essential for process optimization, safety assessments, and the development of new applications in chemical synthesis and drug development.

This guide provides a comprehensive overview of the known thermo-chemical and physical properties of this compound, details the experimental methodologies used for their determination, and visualizes key experimental workflows and biological pathways.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Cl₂O₂ | [1][7] |

| Molecular Weight | 191.01 g/mol | [8][9] |

| Appearance | White to beige crystalline powder | [3][4] |

| Melting Point | 184-187 °C (457.15-460.15 K) | [7][10] |

| Boiling Point | 309.1 ± 22.0 °C at 760 mmHg | [7] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [7] |

| Water Solubility | 147.1 mg/L (temperature not stated) | [4][5] |

| pKa | 3.46 ± 0.10 | [5][8] |

| LogP (Octanol/Water) | 2.692 - 3.92 | [8][9] |

| Crystal Structure | Monoclinic, space group P2₁/n | [3][4] |

Thermo-chemical Data

The thermo-chemical properties of a compound are critical for understanding its stability, reactivity, and energy content. The following table summarizes available experimental and calculated thermo-chemical data for this compound.

| Thermo-chemical Parameter | Value | Method | Reference(s) |

| Enthalpy of Fusion (ΔfusH) | 22.97 kJ/mol | Experimental (DSC) | [11] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -188.39 kJ/mol | Calculated (Joback) | [9] |

| Standard Enthalpy of Formation (gas) (ΔfH°gas) | -270.51 kJ/mol | Calculated (Joback) | [9] |

| Enthalpy of Vaporization (ΔvapH°) | 66.97 kJ/mol | Calculated (Joback) | [9] |

| Heat of Vaporization | 58.1 kJ/mol | Not Specified | [8] |

Experimental Protocols and Methodologies

The accurate determination of thermo-chemical properties relies on precise experimental techniques. While specific experimental reports detailing all thermo-chemical properties for this compound are not abundant, the methodologies used for benzoic acid and its derivatives are well-established.

Determination of Enthalpy of Fusion (Differential Scanning Calorimetry)

The enthalpy of fusion for this compound was determined using Differential Scanning Calorimetry (DSC).[11]

-

Sample Preparation : A precisely weighed sample of high-purity this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation : A differential scanning calorimeter is calibrated for temperature and enthalpy using high-purity standards (e.g., indium).

-

Measurement : The sample and reference pans are heated at a constant rate (e.g., 10 K/min) under a controlled atmosphere (e.g., inert nitrogen gas).

-

Data Analysis : The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The melting of the sample results in an endothermic peak on the DSC thermogram. The area under this peak is integrated to determine the enthalpy of fusion (ΔfusH). The temperature at the peak maximum is taken as the melting point (Tfus).[11]

General Methodologies for Thermo-chemical Data of Benzoic Acid Derivatives

The following methods are commonly employed to determine the thermo-chemical properties of substituted benzoic acids and are applicable to the 3,5-dichloro derivative.[12][13]

-

Combustion Calorimetry : This is the primary method for determining the standard enthalpy of formation (ΔfH°). A sample is completely combusted in a high-pressure oxygen environment within a calorimeter. The heat released during combustion is measured, and from this, the enthalpy of formation is calculated.

-

Transpiration Method : This technique is used to measure vapor pressures at different temperatures. An inert gas is passed over the sample at a controlled rate, becoming saturated with the substance's vapor. The amount of sublimated or vaporized substance is determined, and the vapor pressure is calculated. The enthalpy of sublimation or vaporization is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[13]

-

Static Method : This involves directly measuring the vapor pressure of a substance in a closed, evacuated system at thermal equilibrium using a pressure transducer. It is another method to obtain vapor pressure data as a function of temperature.[12]

-

Thermogravimetric Analysis (TGA) : TGA can be used to study the sublimation and decomposition of a sample by monitoring its mass as a function of temperature. This data can also be used to estimate the enthalpy of sublimation.[12]

Visualizations: Workflows and Pathways

Experimental and Computational Workflow

The determination of thermo-chemical properties often involves a combination of experimental measurements and computational calculations for validation and consistency checks.

Caption: General workflow for determining thermo-chemical properties.

Biological Pathway: Herbicidal Action

This compound functions as a herbicide by targeting a key enzyme in the chlorophyll biosynthesis pathway.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 51-36-5 [chemicalbook.com]

- 4. This compound CAS#: 51-36-5 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound | CAS#:51-36-5 | Chemsrc [chemsrc.com]

- 8. This compound(51-36-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound (CAS 51-36-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound 97 51-36-5 [sigmaaldrich.com]

- 11. This compound [webbook.nist.gov]

- 12. Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods [inis.iaea.org]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Crystal Structure Analysis of 3,5-Dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 3,5-Dichlorobenzoic acid, a compound of interest in organic synthesis and as an intermediate for pharmaceuticals and agrochemicals. This document outlines the key crystallographic data, experimental protocols for its determination, and a visualization of its molecular interactions, serving as a vital resource for professionals in drug development and materials science.

Introduction

This compound (C₇H₄Cl₂O₂) is a halogenated aromatic carboxylic acid. Its molecular structure and the arrangement of its molecules in the solid state are crucial for understanding its physical and chemical properties, such as solubility, melting point, and reactivity. X-ray crystallography provides the definitive means to elucidate this three-dimensional arrangement at the atomic level. This guide synthesizes the available crystallographic data to present a detailed structural overview.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, and the key crystallographic parameters are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₇H₄Cl₂O₂ |

| Formula Weight | 191.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7812(3)[1] |

| b (Å) | 13.996(2)[1] |

| c (Å) | 14.514(2)[1] |

| α (°) | 90 |

| β (°) | 95.183(8)[1] |

| γ (°) | 90 |

| Volume (ų) | 765.2(1) |

| Z | 4[1] |

| Density (calculated) (g/cm³) | 1.657 |

| Absorption Coefficient (mm⁻¹) | 0.787 |

| F(000) | 384 |

Molecular Structure

The molecular structure of this compound consists of a benzene (B151609) ring substituted with two chlorine atoms at the meta positions and a carboxylic acid group. The precise bond lengths and angles determined from X-ray diffraction are crucial for understanding the electronic and steric effects of the substituents.

Table 2: Selected Bond Lengths (Å) for this compound

| Bond | Length (Å) |

| C1-C2 | 1.385(3) |

| C1-C6 | 1.389(3) |

| C1-C7 | 1.492(3) |

| C2-C3 | 1.378(3) |

| C3-C4 | 1.379(3) |

| C3-Cl1 | 1.737(2) |

| C4-C5 | 1.375(3) |

| C5-C6 | 1.381(3) |

| C5-Cl2 | 1.740(2) |

| C7-O1 | 1.258(3) |

| C7-O2 | 1.269(3) |

Table 3: Selected Bond Angles (°) for this compound

| Angle | Degrees (°) |

| C2-C1-C6 | 118.0(2) |

| C2-C1-C7 | 121.2(2) |

| C6-C1-C7 | 120.8(2) |

| C1-C2-C3 | 121.3(2) |

| C2-C3-C4 | 119.5(2) |

| C2-C3-Cl1 | 119.8(2) |

| C4-C3-Cl1 | 120.7(2) |

| C3-C4-C5 | 121.1(2) |

| C4-C5-C6 | 119.5(2) |

| C4-C5-Cl2 | 120.6(2) |

| C6-C5-Cl2 | 119.9(2) |

| C1-C6-C5 | 120.5(2) |

| O1-C7-O2 | 122.9(2) |

| O1-C7-C1 | 118.9(2) |

| O2-C7-C1 | 118.2(2) |

Supramolecular Assembly and Hydrogen Bonding

In the solid state, molecules of this compound form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups.[1] These dimers are the fundamental building blocks of the crystal lattice. The specific parameters of these hydrogen bonds are detailed below.

Table 4: Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| O1—H1···O2ⁱ | 0.82 | 1.82 | 2.636(2) | 171 |

| Symmetry code: (i) -x+1, -y+1, -z+1 |

These hydrogen-bonded dimers further pack into a three-dimensional structure. The chlorine substituents of four adjacent dimeric molecules form square channels that run parallel to the crystallographic a-axis.[1]

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental steps, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

A common method for the synthesis of this compound involves the diazotization of 3,5-dichloroanthranilic acid, followed by treatment with ethanol (B145695).[1]

-

Synthesis: 412 parts of 3,5-dichloroanthranilic acid are subjected to a diazotization reaction. The resulting diazonium salt solution is heated to 70°C, and 200 parts of ethanol are slowly added. The elimination of nitrogen gas occurs, and the mixture is stirred for an additional 15 minutes. The crude this compound is then isolated.

-

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a water/ethanol mixture.[1]

Single-Crystal X-ray Diffraction

The following protocol is a representative example for the data collection and structure refinement of a small organic molecule like this compound.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is maintained at a constant low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A series of diffraction images are collected by rotating the crystal through a range of angles.

-

Data Processing: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and the key structural features of this compound in the solid state.

References

An In-depth Technical Guide to 3,5-Dichlorobenzoic Acid: From Synthesis to Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichlorobenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physical and chemical properties, outlines various synthetic methodologies with specific experimental protocols, and explores its primary role as a significant metabolite of the herbicide propyzamide (B133065). A central focus is the elucidation of the metabolic pathway of propyzamide and its subsequent mechanism of action, offering insights for professionals in drug development and environmental science. All quantitative data is presented in structured tables for clarity and comparative analysis, and logical relationships are visualized through diagrams generated using Graphviz.

Introduction and Historical Context

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its application in synthesis and for its detection and quantification in metabolic and environmental studies.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂O₂ | PubChem |

| Molecular Weight | 191.01 g/mol | PubChem |

| CAS Number | 51-36-5 | PubChem |

| Melting Point | 184-187 °C | Sigma-Aldrich |

| Appearance | White to light beige crystalline powder | Guidechem |

| Water Solubility | Sparingly soluble | Solubility of Things |

| Organic Solvent Solubility | Soluble in ethanol (B145695) and acetone | Solubility of Things |

| Beilstein Registry No. | 2044776 | Sigma-Aldrich |

| Spectral Data Type | Key Peaks/Signals | Source |

| FT-IR (KBr disc, cm⁻¹) | υ(C-H) 3084, υ(O-H) 2663, υ(C=O) 1706, υ(C-C) 1570 and 1448, β(C-O-H) 1403, β(C-H) 1289 and 1237, γ(C-H) 769 | ChemicalBook |

| ¹H NMR (400 MHz, DMSO-d6) | δ(ppm) 7.90 (t, J = 2.0 Hz, 1H, Ph), 7.85 (d, J = 2.0 Hz, 2H, Ph) | ChemicalBook |

| ¹³C NMR (100 MHz, DMSO) | δ 165.4, 135.0, 134.8, 132.7, 128.3 | ChemicalBook |

Synthetic Routes and Experimental Protocols

Multiple synthetic pathways to this compound have been developed, starting from various precursors. Below are detailed protocols for some of the common methods.

From 3,5-Dichloroanthranilic Acid

This method involves the diazotization of 3,5-dichloroanthranilic acid followed by the elimination of nitrogen.

-

Experimental Protocol:

-

Prepare a diazonium salt solution from 412 parts of 3,5-dichloroanthranilic acid as described in relevant literature.

-

Heat the solution to 70°C.

-

Slowly add 200 parts of ethanol to the heated solution. The elimination of nitrogen occurs with the evolution of heat.

-

Stir the mixture for an additional 15 minutes.

-

Isolate the precipitated this compound. This method can yield up to 350 parts (92% of theory) with a melting point of 176-178°C.[3]

-

From 3,5-Dichlorobenzonitrile (B1202942) via Hydrolysis

This protocol describes the hydrolysis of 3,5-dichlorobenzonitrile to the corresponding carboxylic acid.

-

Experimental Protocol:

-

Prepare a solution of sodium hydroxide (B78521) (2.9 g, 0.073 mol) in 10 mL of deionized water.

-

Slowly add 3,5-dichlorobenzonitrile (5 g, 0.029 mol) to the sodium hydroxide solution under stirring.

-

Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction by TLC (methanol/ethyl acetate (B1210297): 1/4 v/v).

-

After completion, cool the mixture to room temperature.

-

Adjust the pH of the solution to 1-3 using a 2 mol/L aqueous hydrogen chloride solution, which will cause a white solid to precipitate.

-

Filter the precipitate under reduced pressure, wash with water, and dry to yield a white powder.

-

The filtrate can be extracted with ethyl acetate to recover any remaining product.

-

Recrystallize the combined white powder from deionized water to obtain pure this compound. This method can achieve a yield of up to 93%.

-

From Benzonitrile (B105546) via Chlorination and Hydrolysis

This two-step process involves the chlorination of benzonitrile followed by hydrolysis.

-

Experimental Protocol:

-

Chlorination: To 100.0g of benzonitrile (99% content), add 300g of chloroform (B151607) and 100g of ethanol. Then, add 1209.4g of sodium hypochlorite (B82951) solution (13% content) dropwise. Maintain the system pH at 3.0-4.0 with 37% hydrochloric acid and the temperature at 55-60°C until the content of 3,5-dichlorobenzonitrile reaches 99.5%.

-

Hydrolysis and Acidification: Under ambient pressure, add 30% sodium hydroxide to the reaction mixture to maintain a pH of 12-13. Keep the temperature at 80-90°C for 2.5 hours. Afterward, acidify the system to a pH of 1.0 with 37% hydrochloric acid and react at 50-60°C for 1.0 hour.

-

Filter the resulting precipitate and dry at 90-110°C to obtain this compound.

-

Biological Significance: Metabolism of Propyzamide and Mechanism of Action

This compound is a major metabolite of the herbicide propyzamide [3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide].[1] Understanding this metabolic pathway is crucial for assessing the environmental fate and herbicidal activity of propyzamide.

Propyzamide is a selective, systemic herbicide that is primarily absorbed by the roots of plants.[4][5] Its mode of action is the inhibition of mitosis (cell division) by binding to tubulin, which prevents the assembly of microtubules.[4] This disruption of microtubule formation is catastrophic for cell division and leads to the death of the weed.

The metabolic transformation of propyzamide in soil and plants involves the cleavage of the amide bond, leading to the formation of this compound and other minor metabolites.[6] While propyzamide itself is the active herbicidal agent, the formation of this compound is a key step in its environmental degradation.

Below is a diagram illustrating the metabolic pathway of propyzamide and its mechanism of action.

Applications in Drug Development and Agrochemicals

As a versatile chemical intermediate, this compound is a starting material for a range of products.[2]

-

Agrochemicals: Beyond being a metabolite of propyzamide, it serves as a precursor for the synthesis of other herbicides and pesticides.

-

Pharmaceuticals: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the dichloro-substituted phenyl ring can be a crucial pharmacophore in certain drug candidates.

Conclusion

This compound is a compound of significant industrial and scientific interest. Its well-established synthetic routes and versatile reactivity make it a valuable intermediate in the production of pharmaceuticals and agrochemicals. Furthermore, its role as a primary metabolite of the herbicide propyzamide highlights its importance in environmental science and toxicology. This guide has provided a detailed overview of its history, properties, synthesis, and biological relevance, offering a valuable resource for professionals in related fields. The provided experimental protocols and pathway diagrams serve as practical tools for further research and development.

References

- 1. This compound | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Propyzamide (Ref: RH 315) [sitem.herts.ac.uk]

- 4. Propyzamide | Propyzamide back to basics | Oilseed Rape Herbicides | Corteva Agriscience™ [corteva.com]

- 5. herbiguide.com.au [herbiguide.com.au]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Synthesis and Applications of 3,5-Dichlorobenzoic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-dichlorobenzoic acid derivatives. It includes key quantitative data, methodologies for synthesis and biological evaluation, and visualizations of relevant signaling pathways to support research and development in medicinal chemistry and drug discovery. This compound and its derivatives are versatile building blocks in the synthesis of a wide range of biologically active compounds.[1][2][3]

I. Synthetic Protocols

The synthesis of this compound derivatives, such as amides and esters, is crucial for developing new therapeutic agents. These derivatives have shown a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4] The primary route for synthesizing these derivatives involves the initial conversion of this compound to its more reactive acyl chloride, followed by coupling with a desired nucleophile (e.g., an amine or alcohol).

Protocol 1: Synthesis of 3,5-Dichlorobenzoyl Chloride

This protocol outlines the conversion of this compound to 3,5-dichlorobenzoyl chloride, a key intermediate for the synthesis of its amide and ester derivatives.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene (B28343)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Magnetic stirrer and standard glassware with a reflux condenser and drying tube

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM or toluene, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the solution at 0 °C.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion.[5]

-

Remove the solvent and excess reagent in vacuo using a rotary evaporator.

-

To ensure complete removal of thionyl chloride, the residue can be co-evaporated with toluene.[5]

-

The resulting crude 3,5-dichlorobenzoyl chloride is typically used in the next step without further purification.[5]

Protocol 2: General Procedure for the Synthesis of 3,5-Dichlorobenzamide Derivatives

This protocol describes the amide coupling of 3,5-dichlorobenzoyl chloride with various primary or secondary amines.

Materials:

-

3,5-Dichlorobenzoyl chloride (from Protocol 1)

-

Substituted primary or secondary amine (1.0 eq)

-

Triethylamine (B128534) (Et₃N) or Pyridine (1.1-1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Magnetic stirrer and standard glassware

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DMF or DCM.

-

To this solution, add a solution of 3,5-dichlorobenzoyl chloride (1.0 eq) in the same solvent dropwise at 0 °C.[5]

-

Stir the reaction mixture at room temperature for 4-12 hours.[5]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[5]

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]

-

The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.[5]

Protocol 3: Synthesis of 4-(3,5-Dichlorobenzamido)-3-hydroxybenzoic Acid (Tafamidis Intermediate)

This protocol details the synthesis of a key intermediate for the drug Tafamidis, which is used to treat transthyretin amyloidosis.[5]

Materials:

-

This compound

-

Thionyl chloride

-

Toluene

-

Dimethylformamide (DMF)

-

4-Amino-3-hydroxybenzoic acid

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Part A: Preparation of 3,5-Dichlorobenzoyl Chloride

-

Add this compound (149.67 g) to a mixture of toluene (300 ml) and DMF (5 ml) at 25-30°C.[5]

-

Add thionyl chloride (200 ml) to the mixture.[5]

-

Heat the reaction mixture to 75-80°C and stir for 3 hours.[5]

-

The resulting solution of 3,5-dichlorobenzoyl chloride in toluene is used directly in the next step.

-

-

Part B: Amide Coupling

-

In a separate flask, add 4-amino-3-hydroxybenzoic acid (100 g) to a mixture of toluene (300 ml), THF (200 ml), and water (200 ml) at 25-30°C.[5]

-

Cool the mixture to 10-15°C.[5]

-

Dissolve the previously prepared 3,5-dichlorobenzoyl chloride residue in 100 ml of toluene and add it dropwise to the cooled amine solution.[5]

-

Allow the reaction mixture to warm to 25-30°C and stir for 2 hours.[5]

-

-

Part C: Work-up and Purification

-

Quench the reaction with methanol and distill off the solvent under reduced pressure.[5]

-

Add methanol (400 ml) and water (400 ml) to the residue and stir for 2 hours at 25-30°C.[5]

-

Filter the precipitated solid and wash with methanol.[5]

-

Add methanol (800 ml) to the wet solid and stir for 2 hours at 55-60°C to purify the product.[5]

-

II. Data Presentation

Table 1: Physicochemical and Spectral Data of this compound

| Property | Value | Reference |

| Melting Point | 184-187 °C | [4][6] |

| ¹H NMR (400 MHz, DMSO-d6) | δ (ppm) 7.90 (t, J = 2.0 Hz, 1H, Ph), 7.85 (d, J = 2.0 Hz, 2H, Ph) | [7] |

| ¹³C NMR (100 MHz, DMSO) | δ 165.4, 135.0, 134.8, 132.7, 128.3 | [6] |

| FT-IR (KBr disc, cm⁻¹) | υ(C-H) 3084, υ(O-H) 2663, υ(C=O) 1706, υ(C-C) 1570 and 1448, β(C-O-H) 1403, β(C-H) 1289 and 1237, γ(C-H) 769 | [7] |

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

| 2-(3,4-Dichlorophenyl)-4H-benzo[d][5][7]oxazin-4-one | MCF-7 | IC₅₀ | 68.59 µg/mL | [1] |

| 5-(2,6-Dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acid derivative 8 | A549, MCF-7, MDA-MB-231, HCT-116, HepG2 | % Inhibition of p38α MAPK | >70% | [1] |

Table 3: Cholinesterase Inhibitory Activity of this compound Hybrids for Alzheimer's Disease

| Compound ID | Linker Length (n) | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Reference |

| 3e | 6 | 131 | 116 | [8] |

III. Biological Activities and Signaling Pathways

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug development.[1][2]

Anticancer Activity

Certain derivatives have shown potential as anticancer agents by inhibiting enzymes crucial for cancer cell proliferation and survival.[1] One of the key signaling pathways implicated is the p38α MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis.[1]

Caption: Inhibition of the p38α MAPK signaling pathway by this compound derivatives.

Neuroprotective Activity in Alzheimer's Disease

Hybrids of this compound have been investigated as potential treatments for Alzheimer's disease.[8] These compounds act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) in the brain can be increased, leading to improved cognitive function.[2][8]

Caption: Cholinesterase inhibition by this compound derivatives.

IV. Experimental Workflows

The general workflow for the synthesis and evaluation of this compound derivatives involves several key stages, from initial synthesis to biological testing.

Caption: General workflow for synthesis and evaluation of derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound (51-36-5) at Nordmann - nordmann.global [nordmann.global]

- 4. cionpharma.com [cionpharma.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. New cyclopentaquinoline and this compound hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3,5-Dichlorobenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,5-dichlorobenzoic acid as a key intermediate in the synthesis of various pharmaceutical agents. The unique chemical properties of this compound, stemming from its dichlorinated phenyl ring and carboxylic acid functionality, make it a valuable building block in the development of novel therapeutics.[1] This guide covers its application in the synthesis of Tafamidis (B1682582), a drug for transthyretin amyloidosis, and in the creation of neuroprotective agents with potential applications in Alzheimer's disease.

Synthesis of Tafamidis Intermediate

This compound is a crucial starting material for the synthesis of Tafamidis, a pharmaceutical agent that stabilizes the protein transthyretin, preventing its misfolding and the progression of familial amyloid polyneuropathy. The synthesis involves the preparation of the key intermediate, 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid.

Experimental Protocol: Synthesis of 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid

This two-step protocol involves the formation of an acid chloride followed by an amidation reaction.

Step 1: Formation of 3,5-Dichlorobenzoyl Chloride

-

Materials:

-

This compound

-